molecular formula C13H14N2O B3293320 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine CAS No. 885273-34-7

2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

Cat. No.: B3293320
CAS No.: 885273-34-7
M. Wt: 214.26 g/mol
InChI Key: BHEUIVVWMMBOIL-UHFFFAOYSA-N
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Description

2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine is a chemical compound with the molecular formula C13H15ClN2O It is known for its unique structure, which includes a tetrahydro-oxazolo ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylamine with a suitable aldehyde or ketone, followed by cyclization with an appropriate reagent to form the oxazolo ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, purification through crystallization, and drying to obtain the final product in a solid form. The use of automated systems and continuous monitoring ensures consistency and quality in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazolo derivatives, while reduction can produce tetrahydro derivatives with altered functional groups.

Scientific Research Applications

2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine hydrochloride
  • 4-Methylphenylamine derivatives
  • Oxazolo-pyridine analogs

Uniqueness

This compound stands out due to its unique structural features, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

2-(4-methylphenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-2-4-10(5-3-9)13-15-11-6-7-14-8-12(11)16-13/h2-5,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEUIVVWMMBOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701190982
Record name 4,5,6,7-Tetrahydro-2-(4-methylphenyl)oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-34-7
Record name 4,5,6,7-Tetrahydro-2-(4-methylphenyl)oxazolo[5,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-2-(4-methylphenyl)oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
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Reactant of Route 6
2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

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